molecular formula C16H22N4O B4598705 N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide

N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide

Cat. No.: B4598705
M. Wt: 286.37 g/mol
InChI Key: FBWBMOZWZGACFA-UHFFFAOYSA-N
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Description

N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide is a compound belonging to the class of pyrazolo[3,4-b]pyridinesThe structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at specific positions .

Preparation Methods

The synthesis of N1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction is followed by structural modifications such as reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoracetic acid, aryl boronic acids, and reducing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazolo[3,4-b]pyridines have been shown to bind to enzymes such as Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting their activity . This inhibition leads to the disruption of essential metabolic pathways in the target organism, resulting in its therapeutic effects.

Comparison with Similar Compounds

N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide can be compared with other similar compounds within the pyrazolo[3,4-b]pyridine family. Similar compounds include etazolate, tracazolate, and cartazolate, which are known for their anxiolytic and anticonvulsant properties .

Properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10-9-11(2)17-15-13(10)14(19-20(15)3)18-16(21)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWBMOZWZGACFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-cyclohexanecarboxamide

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